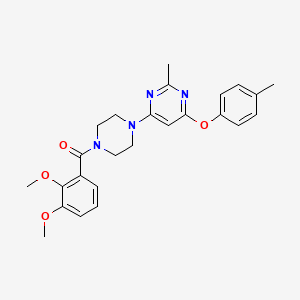![molecular formula C8H15N B2426837 (1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine CAS No. 2248213-22-9](/img/structure/B2426837.png)
(1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2-Bicyclo[310]hexanyl)ethanamine is a chiral amine featuring a bicyclo[310]hexane ring system This compound is of interest due to its unique structural properties, which include significant ring strain and stereochemical complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine typically involves the following steps:
Formation of the Bicyclo[3.1.0]hexane Ring: This can be achieved through intramolecular cyclization reactions. One common method involves the use of a Diels-Alder reaction followed by a ring-closing metathesis.
Introduction of the Ethanamine Group: The ethanamine moiety can be introduced via reductive amination. This involves the reaction of a ketone or aldehyde precursor with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oximes or nitro derivatives.
Reduction: Reduction of the bicyclo[3.1.0]hexane ring can lead to the formation of less strained ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Oximes, nitro derivatives.
Reduction: Less strained bicyclic systems.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, (1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
The compound’s chiral nature and structural complexity make it a candidate for drug development. It can be used to study the effects of stereochemistry on biological activity and to develop new pharmaceuticals with specific target interactions.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may lead to the development of new polymers or advanced materials with specific mechanical or chemical characteristics.
Mécanisme D'action
The mechanism by which (1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bicyclo[3.1.0]hexane ring system can induce strain that affects the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine: The enantiomer of the compound, differing in stereochemistry.
Bicyclo[3.1.0]hexane derivatives: Compounds with similar ring systems but different functional groups.
Uniqueness
(1R)-1-(2-Bicyclo[310]hexanyl)ethanamine is unique due to its specific stereochemistry and the presence of the ethanamine group
Propriétés
IUPAC Name |
(1R)-1-(2-bicyclo[3.1.0]hexanyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-5(9)7-3-2-6-4-8(6)7/h5-8H,2-4,9H2,1H3/t5-,6?,7?,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFAOXAVASTGAM-NIYQRSRNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2C1C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid](/img/structure/B2426759.png)


![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2426768.png)

![4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-methylbenzamide](/img/structure/B2426771.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2426774.png)
![N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2426775.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide](/img/structure/B2426777.png)
